N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide typically involves multiple steps. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The pyridoindole core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide can be compared with other indole derivatives such as:
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a sulfonamide group, leading to different biological activities.
N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-N,N-dimethylsulfamide: This derivative has a dimethylsulfamide group, which may alter its solubility and reactivity compared to the benzenesulfonamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylpyrido[2,3-b]indol-9-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O2S/c1-15-14-16(2)23-21-20(15)18-10-6-7-11-19(18)24(21)13-12-22-27(25,26)17-8-4-3-5-9-17/h3-11,14,22H,12-13H2,1-2H3 |
InChI Key |
KWZDIABBPCBMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CCNS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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